molecular formula C8H11NaO3 B13557706 Sodium 2-oxocycloheptane-1-carboxylate

Sodium 2-oxocycloheptane-1-carboxylate

Cat. No.: B13557706
M. Wt: 178.16 g/mol
InChI Key: PIXOSXFHPNKQJN-UHFFFAOYSA-M
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Description

Sodium 2-oxocycloheptane-1-carboxylate is a chemical compound with the molecular formula C8H11NaO3. It is a sodium salt derivative of 2-oxocycloheptane-1-carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-oxocycloheptane-1-carboxylate typically involves the reaction of 2-oxocycloheptane-1-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxocycloheptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, acetone.

Major Products Formed:

    Oxidation Products: 2-oxocycloheptane-1-carboxylic acid, cycloheptanone.

    Reduction Products: 2-hydroxycycloheptane-1-carboxylate.

Scientific Research Applications

Sodium 2-oxocycloheptane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 2-oxocycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. It can also modulate the activity of certain proteins and receptors, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Sodium 2-oxocycloheptane-1-carboxylate can be compared with other similar compounds, such as:

    Sodium 2-oxocyclohexane-1-carboxylate: Similar structure but with a six-membered ring, leading to different reactivity and applications.

    Sodium 2-oxocyclopentane-1-carboxylate: Contains a five-membered ring, resulting in distinct chemical properties and uses.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts specific reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H11NaO3

Molecular Weight

178.16 g/mol

IUPAC Name

sodium;2-oxocycloheptane-1-carboxylate

InChI

InChI=1S/C8H12O3.Na/c9-7-5-3-1-2-4-6(7)8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1

InChI Key

PIXOSXFHPNKQJN-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C(=O)CC1)C(=O)[O-].[Na+]

Origin of Product

United States

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